molecular formula C14H16N2O B2528405 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine CAS No. 1825463-14-6

3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine

Cat. No.: B2528405
CAS No.: 1825463-14-6
M. Wt: 228.295
InChI Key: VTORJKAZTAMONR-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential . This compound is of particular interest due to its potential biological activities and applications in scientific research.

Chemical Reactions Analysis

3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include samarium triflate, Brønsted acids, and CuI catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles .

Scientific Research Applications

Benzoxazole derivatives, including 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine, have gained significant attention in scientific research due to their wide spectrum of pharmacological activities. These compounds have been studied for their antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, and antiviral activities . They are also used in the development of new biological materials and intermediates for drug discovery .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine can be compared with other benzoxazole derivatives such as 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones . These compounds share similar structural features and biological activities but may differ in their specific pharmacological profiles and applications. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-10-16(2)11-6-9-14-15-12-7-4-5-8-13(12)17-14/h1,4-5,7-8H,6,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTORJKAZTAMONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1=NC2=CC=CC=C2O1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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